molecular formula C₁₅H₁₄D₃N₅O₆S₂ B1151873 Cefpodoxime-d3 Acid

Cefpodoxime-d3 Acid

Cat. No.: B1151873
M. Wt: 430.47
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefpodoxime-d3 Acid is a deuterium-labeled analog of Cefpodoxime Acid, a third-generation cephalosporin antibiotic. This stable isotope-labeled compound is designed for use as an internal standard in quantitative bioanalysis, particularly through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), where it enables the precise and accurate measurement of the native drug concentration in complex biological matrices. The incorporation of three deuterium atoms provides a reliable mass shift that is easily distinguishable by mass spectrometers, thereby minimizing analytical variability and improving the reliability of pharmacokinetic data. The primary research application of this compound is in tracing the pharmacokinetic profile and metabolic fate of its parent compound, Cefpodoxime. Cefpodoxime itself works by inhibiting bacterial cell wall synthesis. As a beta-lactam antibiotic, its bactericidal activity results from its binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding action inhibits the final transpeptidation step of peptidoglycan synthesis, a crucial component for bacterial cell wall structural integrity. The subsequent disruption of cell wall synthesis leads to osmotic lysis and bacterial cell death. The parent drug is noted for its stability against certain beta-lactamase enzymes, extending its spectrum of activity. By utilizing this compound as a tracer, researchers can investigate these mechanisms and the drug's absorption, distribution, metabolism, and excretion (ADME) profiles with high specificity in research models.

Properties

Molecular Formula

C₁₅H₁₄D₃N₅O₆S₂

Molecular Weight

430.47

Synonyms

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino-d3)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  Cefpodoxime-d3;  R 3763-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

The table below highlights key structural and isotopic distinctions between Cefpodoxime-d3 Acid and related cephalosporins or deuterated analogs:

Compound Molecular Formula Molecular Weight CAS Number Isotopic Labeling Key Applications
This compound C₁₅H₁₄D₃N₅O₆S₂ 430.47 N/A Methoxy-d3 group LC-MS/GC-MS internal standard
This compound Sodium Salt C₁₅H₁₃D₃N₅O₆S₂·Na 429.47 + 22.99 82619-04-3 Methoxy-d3 group Impurity profiling, stability studies
Cefpodoxime Proxetil-d3 C₂₁H₂₄D₃N₅O₉S₂ 561.59 N/A Proxetil ester with d3 Prodrug metabolism studies
Cefazolin-¹³C₂,¹⁵N C₁₄H₁₄¹³C₂¹⁵NN₃O₄S₃ 454.44 N/A ¹³C and ¹⁵N labeling Quantification of Cefazolin in biological samples
Cefprozil-d4 C₁₈H₁₉D₄N₃O₅S 405.49 N/A Deuterated at four positions Pharmacokinetic studies of Cefprozil

Notes:

  • This compound Sodium Salt differs from the acid form by the presence of a sodium counterion, which improves solubility for analytical applications .
  • Cefpodoxime Proxetil-d3 is the prodrug form of this compound, designed for enhanced oral absorption before hydrolysis to the active acid form .

Pharmacological and Antimicrobial Activity

Below is a comparative analysis of antimicrobial spectra:

Compound Gram-Positive Coverage Gram-Negative Coverage Exceptions/Resistance
This compound S. aureus, S. pneumoniae E. coli, Klebsiella spp. P. aeruginosa, Enterococci
Cefazolin-¹³C₂,¹⁵N S. aureus, Streptococci Limited Gram-negative activity Most Enterobacteriaceae
Ceftazidime (non-deuterated) Weak Gram-positive activity P. aeruginosa, Enterobacter MRSA, anaerobes

Key Findings :

  • Third-generation cephalosporins like this compound exhibit broader Gram-negative coverage compared to first-generation analogs (e.g., Cefazolin) .
  • Unlike Ceftazidime, this compound lacks activity against P. aeruginosa due to structural differences in the side chain .

Preparation Methods

Addition-Elimination and Halogenation

The synthesis commences with compound 1 (7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid), which undergoes an addition-elimination reaction with sodium nitrite in acetic acid to yield nitroso intermediate 2 (96% yield). Subsequent bromination with liquid bromine in dichloromethane produces dibrominated compound 3 (89% yield). These steps mirror classical cephalosporin synthesis but require precise stoichiometric control to avoid over-halogenation.

Critical Parameters :

  • Molar ratio of compound 1 to NaNO₂: 1.35:1.

  • Bromine usage: 1.21 equivalents relative to compound 2 .

Cyclization and Deuterium Substitution

Cyclization of compound 3 with thiourea in the presence of sodium acetate generates thiazole-fused intermediate 4 . The pivotal deuterium incorporation occurs via nucleophilic substitution, where potassium carbonate facilitates the reaction between compound 4 and CD₃I to yield deuterated compound 5 . This step achieves >90% isotopic purity, as confirmed by mass spectrometry (M⁺ = 431.0).

Optimization Insight :

  • CD₃I is sourced from Cambridge Isotope Laboratories, ensuring high deuterium content.

  • Molar ratio of CD₃I to compound 4 : 1.35:1.

Hydrolysis and Ester Condensation

Hydrolysis of compound 5 with sodium hydroxide in methanol-water liberates the carboxylic acid group, yielding compound 6 . Subsequent ester condensation with dibenzothiazyl disulfide (DBTD) and triethyl phosphite forms activated ester 7 , a precursor for final aminolysis.

Yield Considerations :

  • Hydrolysis efficiency: 76–89% across batches.

  • Triethylamine acts as both base and catalyst during condensation.

Final Aminolysis and Product Isolation

The penultimate step involves aminolysis of compound 7 with compound 8 (2-aminothiazol-4-yl-methoxyimino acetic acid) in tetrahydrofuran-water. Triethylamine-mediated coupling at 0–5°C followed by room-temperature stirring yields cefpodoxime-d₃ acid, isolated via pH-controlled precipitation (pH 2–3). The final product exhibits 69% yield and >95% purity by HPLC.

Table 1: Reaction Conditions and Yields

StepReagentsMolar RatioTemperatureYield (%)
1NaNO₂, Acetic Acid1.35:10–25°C96
4CD₃I, K₂CO₃1.35:1RT89
7DBTD, Triethylamine1.38:1RT76

Comparative Analysis with Non-Deuterated Synthesis

The non-deuterated cefpodoxime acid synthesis, as described in patent WO2000068234A2, shares initial steps (e.g., bromination, cyclization) but employs CH₃I instead of CD₃I. Key differences include:

Table 2: Deuterated vs. Non-Deuterated Synthesis

ParameterCefpodoxime-d₃ AcidCefpodoxime Acid
Deuterating ReagentCD₃ICH₃I
Substitution Efficiency89%85–90%
Final Purity (HPLC)>95%91–95.7%
Isotopic Purity>99% DN/A

The deuterated route achieves comparable yields but requires stringent anhydrous conditions to prevent deuterium loss.

Challenges in Deuterated Synthesis

  • Cost of Deuterated Reagents : CD₃I is significantly costlier than CH₃I, impacting scalability.

  • Isotopic Dilution : Trace moisture leads to H/D exchange, necessitating rigorous solvent drying.

  • Regulatory Considerations : Deuterated drugs require extensive isotopic purity documentation for clinical use.

Q & A

Q. How is the structural integrity of Cefpodoxime-d3 Acid confirmed in synthetic batches?

Methodological Answer: Structural confirmation involves nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at specified positions, complemented by high-resolution mass spectrometry (HR-MS) for molecular weight validation. Infrared (IR) spectroscopy can further confirm functional group stability. Researchers should cross-reference spectral data with non-deuterated Cefpodoxime Acid and report deviations in isotopic purity using quantitative NMR (qNMR) .

Q. What are the key considerations for using this compound as an internal standard in pharmacokinetic studies?

Methodological Answer: Ensure isotopic purity (>98% deuterium enrichment) to minimize interference in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Validate chromatographic separation parameters (e.g., retention time shifts) between deuterated and non-deuterated forms. Cross-check against matrix effects (e.g., plasma proteins) using spiked recovery experiments .

Q. What analytical techniques quantify deuterium incorporation efficiency in this compound?

Methodological Answer: Isotope ratio mass spectrometry (IRMS) or electrospray ionization mass spectrometry (ESI-MS) can measure deuterium/hydrogen (D/H) ratios. Data should be normalized against certified reference materials, with error margins reported as ±1.5% for reproducibility .

Advanced Research Questions

Q. How to design experiments to assess isotopic interference in bioanalytical methods using this compound?

Methodological Answer: Perform cross-validation studies comparing deuterated and non-deuterated forms under identical LC-MS/MS conditions. Use a factorial design to test variables such as ionization efficiency, matrix complexity, and collision-induced dissociation (CID) parameters. Statistically analyze signal suppression/enhancement using ANOVA with post-hoc Tukey tests .

Q. How to resolve contradictions in antimicrobial activity data between deuterated and non-deuterated Cefpodoxime?

Methodological Answer: Conduct minimum inhibitory concentration (MIC) assays under standardized CLSI guidelines. Compare time-kill curves and post-antibiotic effects (PAEs) across bacterial strains (e.g., Staphylococcus aureus vs. Escherichia coli). Use multivariate regression to isolate variables like deuterium-induced steric effects or metabolic stability .

Q. How to validate the stability of this compound under varying experimental conditions?

Methodological Answer: Implement accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via ultra-performance liquid chromatography (UPLC) coupled with quadrupole time-of-flight (Q-TOF) MS. Apply Arrhenius kinetics to predict shelf-life, ensuring deuterium retention exceeds 95% under recommended storage conditions .

Q. How to address batch-to-batch variability in deuterium content affecting experimental reproducibility?

Methodological Answer: Establish quality control (QC) protocols using isotope dilution mass spectrometry (ID-MS). Require suppliers to provide certificates of analysis (CoA) with batch-specific isotopic profiles. For in-house synthesis, optimize reaction conditions (e.g., solvent polarity, catalyst loading) using design of experiments (DoE) methodologies .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing pharmacokinetic data involving this compound?

Methodological Answer: Non-compartmental analysis (NCA) for AUC and Cmax calculations, followed by compartmental modeling (e.g., two-compartment model) for absorption/distribution kinetics. Use bootstrap resampling to assess confidence intervals for deuterium-related metabolic half-life extensions .

Q. How to characterize metabolic pathways of this compound in preclinical models?

Methodological Answer: Incubate with liver microsomes or hepatocytes, followed by high-resolution MS/MS to identify deuterium-retaining metabolites. Compare metabolic profiles to non-deuterated analogs using principal component analysis (PCA). Report deuterium isotope effects (DIEs) on cytochrome P450 (CYP) enzyme kinetics .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Adopt ISO 15189 guidelines: wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to prevent inhalation. Decontaminate spills with 70% ethanol, and dispose of waste via certified chemical disposal services. Document all incidents in lab safety logs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.